![molecular formula C10H12O2 B180450 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) CAS No. 196618-85-6](/img/structure/B180450.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) is a chemical compound with a complex structure that has attracted the attention of researchers in various fields.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) is not well understood. However, it is believed that this compound may act as a nucleophile or an electrophile in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI). However, studies have shown that this compound may exhibit antimicrobial and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various complex molecules. However, one of the limitations of using this compound is its complex structure, which can make it difficult to synthesize and modify.
Future Directions
There are several future directions related to Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI). One of the future directions is the development of new synthetic methods for this compound. Additionally, this compound may also be used in the development of new catalysts and ligands. Furthermore, studies may be conducted to explore the potential antimicrobial and anti-inflammatory properties of this compound.
Conclusion:
In conclusion, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) is a complex compound that has attracted the attention of researchers in various fields. The synthesis of this compound involves several steps, and it has been used in various scientific research applications. Although limited information is available on the biochemical and physiological effects of this compound, it may exhibit antimicrobial and anti-inflammatory properties. There are several future directions related to this compound, including the development of new synthetic methods and the exploration of its potential antimicrobial and anti-inflammatory properties.
Synthesis Methods
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction. This reaction involves the reaction of cyclopentadiene with an α,β-unsaturated aldehyde or ketone to form a bicyclic compound. The resulting product can be further modified to obtain the desired stereochemistry.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) has been used in various scientific research applications. One of the most common applications of this compound is in the field of organic chemistry. It has been used as a building block for the synthesis of various complex molecules. Additionally, this compound has also been used in the development of new catalysts and ligands.
properties
CAS RN |
196618-85-6 |
|---|---|
Product Name |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-3-acetylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c1-6(12)10-8-3-2-7(4-8)9(10)5-11/h2-3,5,7-10H,4H2,1H3/t7-,8+,9-,10+/m0/s1 |
InChI Key |
PIGVZYHJMXOEQI-QCLAVDOMSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H]2C[C@@H]([C@@H]1C=O)C=C2 |
SMILES |
CC(=O)C1C2CC(C1C=O)C=C2 |
Canonical SMILES |
CC(=O)C1C2CC(C1C=O)C=C2 |
synonyms |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
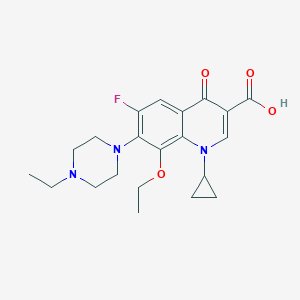
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)

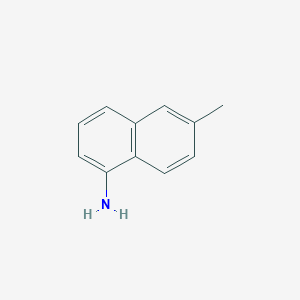

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)


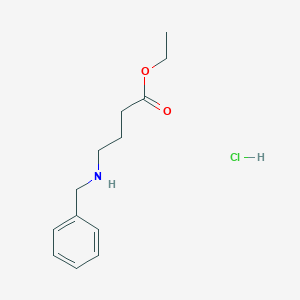
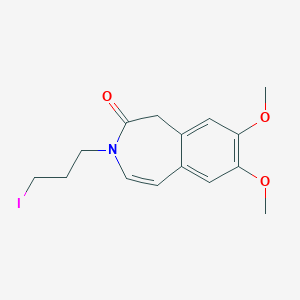
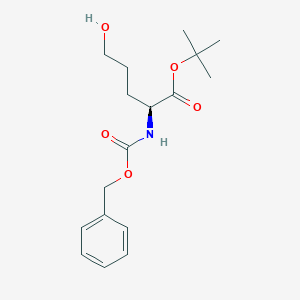
![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)